2-(3,3-Dimethyl-2,5-dioxopyrrolidin-1-yl)benzoic acid
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Overview
Description
2-(3,3-Dimethyl-2,5-dioxopyrrolidin-1-yl)benzoic acid is an organic compound with the molecular formula C13H13NO4 and a molecular weight of 247.25 g/mol . This compound is characterized by the presence of a benzoic acid moiety attached to a pyrrolidinone ring, which is further substituted with two methyl groups. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,3-Dimethyl-2,5-dioxopyrrolidin-1-yl)benzoic acid typically involves the reaction of 2,2-dimethylsuccinic anhydride with o-aminobenzoic acid . The reaction is carried out in the presence of a suitable solvent, such as ethanol, and a catalyst, such as glacial acetic acid. The mixture is refluxed for several hours to yield the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(3,3-Dimethyl-2,5-dioxopyrrolidin-1-yl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the pyrrolidinone ring to a pyrrolidine ring.
Substitution: The benzoic acid moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic aromatic substitution reactions typically involve reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Pyrrolidine derivatives.
Substitution: Halogenated or nitrated benzoic acid derivatives.
Scientific Research Applications
2-(3,3-Dimethyl-2,5-dioxopyrrolidin-1-yl)benzoic acid has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(3,3-Dimethyl-2,5-dioxopyrrolidin-1-yl)benzoic acid is not fully understood. it is believed to interact with specific molecular targets and pathways, leading to its observed biological effects. The compound may inhibit certain enzymes or receptors, thereby modulating cellular processes and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-(3,3-Dimethyl-2,5-dioxopyrrolidin-1-yl)acetic acid
- 2,5-Dioxopyrrolidin-1-yl 3-(3-methyl-3H-diazirin-3-yl)propanoate
- 2-[(2,5-Dioxopyrrolidin-1-yl)methyl]benzonitrile
Uniqueness
2-(3,3-Dimethyl-2,5-dioxopyrrolidin-1-yl)benzoic acid is unique due to its specific structural features, such as the combination of a benzoic acid moiety with a substituted pyrrolidinone ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.
Properties
CAS No. |
741678-54-6 |
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Molecular Formula |
C13H13NO4 |
Molecular Weight |
247.25 g/mol |
IUPAC Name |
2-(3,3-dimethyl-2,5-dioxopyrrolidin-1-yl)benzoic acid |
InChI |
InChI=1S/C13H13NO4/c1-13(2)7-10(15)14(12(13)18)9-6-4-3-5-8(9)11(16)17/h3-6H,7H2,1-2H3,(H,16,17) |
InChI Key |
UZQIYWSTTGCFJR-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(=O)N(C1=O)C2=CC=CC=C2C(=O)O)C |
Origin of Product |
United States |
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